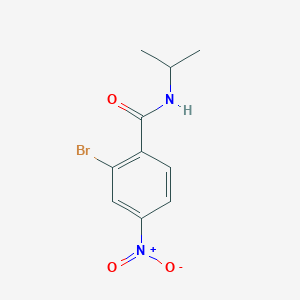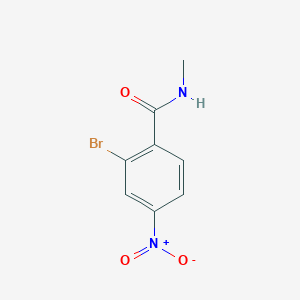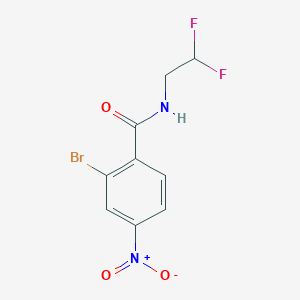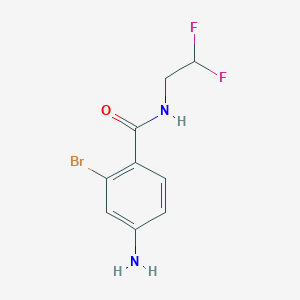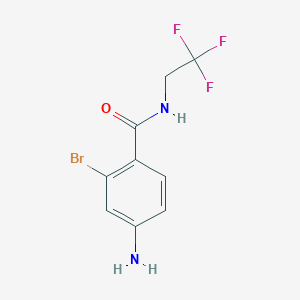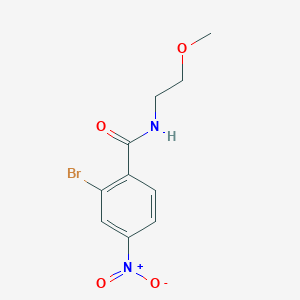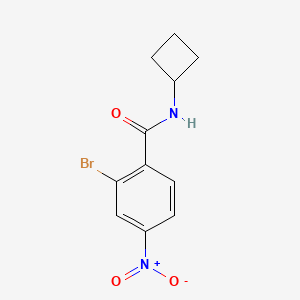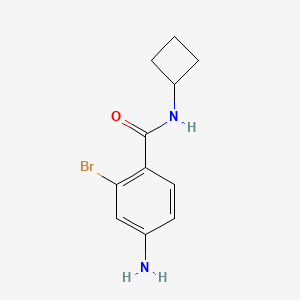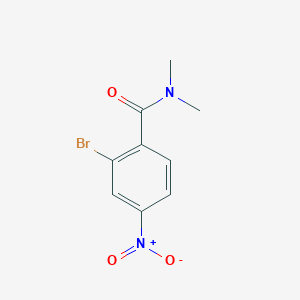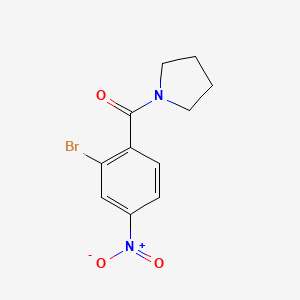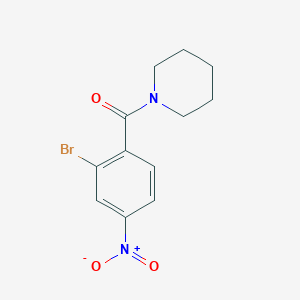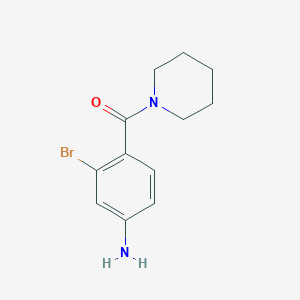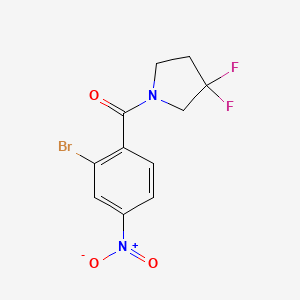
(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone is a complex organic compound that features a brominated nitrophenyl group and a difluoropyrrolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include amine derivatives, further brominated or nitrated compounds, and various substituted phenyl derivatives.
科学研究应用
(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The difluoropyrrolidinyl moiety may enhance the compound’s binding affinity and selectivity towards certain biological targets. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)ethanone
- (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)propanone
- (2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)butanone
Uniqueness
(2-Bromo-4-nitrophenyl)(3,3-difluoropyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups allows for versatile chemical modifications, while the difluoropyrrolidinyl moiety enhances its stability and reactivity.
属性
IUPAC Name |
(2-bromo-4-nitrophenyl)-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O3/c12-9-5-7(16(18)19)1-2-8(9)10(17)15-4-3-11(13,14)6-15/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJOROMXQBQZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Iodo-5-pyrimidin-5-yl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8157681.png)
